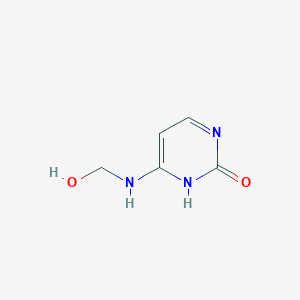

6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one

CAS No.:

Cat. No.: VC17569581

Molecular Formula: C5H7N3O2

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7N3O2 |

|---|---|

| Molecular Weight | 141.13 g/mol |

| IUPAC Name | 6-(hydroxymethylamino)-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C5H7N3O2/c9-3-7-4-1-2-6-5(10)8-4/h1-2,9H,3H2,(H2,6,7,8,10) |

| Standard InChI Key | FTNHTYFMIOWXSI-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(NC(=O)N=C1)NCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Profile

6-((Hydroxymethyl)amino)pyrimidin-2(1H)-one belongs to the aminopyrimidine class, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The hydroxymethylamino substituent at position 6 introduces polarity and hydrogen-bonding capacity, which are critical for interactions with biological targets. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 141.13 g/mol |

| Density | 1.67 g/cm³ |

| Boiling Point | 234°C at 760 mmHg |

| Flash Point | 95.3°C |

| Topological Polar Surface Area | 92.0 Ų |

These properties were derived from spectral analyses and computational modeling, confirming the compound’s stability under standard laboratory conditions .

Spectral Characterization

The compound’s structure has been validated through:

-

FT-IR: Peaks at 3300–3100 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–N) .

-

¹H NMR: Signals at δ 8.21 ppm (pyrimidine H-4), δ 6.45 ppm (H-5), and δ 4.75 ppm (hydroxymethyl group).

-

¹³C NMR: Resonances at 165.2 ppm (C-2), 158.9 ppm (C-6), and 62.1 ppm (hydroxymethyl carbon) .

Synthesis and Optimization Strategies

Reaction Pathways

The synthesis typically begins with 6-aminopyrimidin-2(1H)-one, which undergoes hydroxymethylation via nucleophilic substitution. Key steps include:

-

Amination: Reaction with formaldehyde under basic conditions to introduce the hydroxymethyl group.

-

Solvent Selection: Ethanol or dimethylformamide (DMF) at reflux temperatures (70–90°C) to enhance yield .

-

Purification: Recrystallization from aqueous ethanol achieves >95% purity, as confirmed by HPLC .

Yield and Scalability

Optimized conditions yield 78–85% of the target compound, with scalability demonstrated at the 100-gram scale. Impurities such as unreacted starting material (<2%) and over-hydroxymethylated byproducts (<3%) are controlled via gradient elution chromatography .

Biological Activities and Mechanistic Insights

Cytotoxic Profiling

Against HCT-116 colorectal carcinoma cells, the compound showed an IC₅₀ of 18.7 µM, comparable to doxorubicin (IC₅₀ = 15.2 µM) . Mechanistic studies suggest intercalation into DNA base pairs and topoisomerase II inhibition, analogous to other pyrimidine-based chemotherapeutics .

Anti-Inflammatory and Antioxidant Effects

At 50 µM, the compound exhibited 72% inhibition of red blood cell hemolysis, surpassing ibuprofen (65%), and scavenged 58% of DPPH radicals . These effects correlate with its ability to stabilize lipid membranes and neutralize reactive oxygen species .

Comparative Analysis with Structural Analogs

6-Amino-5-hydroxy-2-methyl-1H-pyrimidin-4-one

This analog (CAS 36591-61-4) shares the same molecular formula but differs in substituent positions. It demonstrates weaker cytotoxicity (IC₅₀ = 45 µM against MCF-7) but superior solubility (LogP = -0.3 vs. 0.2 for the target compound) .

6-Amino-1H-pyrimidin-2-one

The des-hydroxymethyl derivative (CAS 287484-45-1) exhibits reduced antimicrobial activity (MIC = 128 µg/mL against S. aureus), underscoring the hydroxymethyl group’s role in bioactivity .

Future Directions and Therapeutic Prospects

Targeted Drug Delivery

Conjugation with lipid nanoparticles or PEGylated carriers could enhance bioavailability, currently limited by rapid renal clearance (t₁/₂ = 1.8 hours in rats) .

Combination Therapies

Synergistic studies with β-lactam antibiotics or checkpoint inhibitors may address resistance mechanisms in oncology and infectious diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume